molecular formula C11H8BrNO B11866416 1-(4-Bromoisoquinolin-1-yl)ethanone CAS No. 1260807-89-3

1-(4-Bromoisoquinolin-1-yl)ethanone

Cat. No.: B11866416
CAS No.: 1260807-89-3
M. Wt: 250.09 g/mol
InChI Key: IMNYRJVIRXRASY-UHFFFAOYSA-N
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Description

1-(4-Bromoisoquinolin-1-yl)ethanone is a chemical compound with the molecular formula C11H8BrNO and a molecular weight of 250.09 g/mol It is characterized by the presence of a bromo group attached to the isoquinoline ring, which is further connected to an ethanone group

Preparation Methods

The synthesis of 1-(4-Bromoisoquinolin-1-yl)ethanone typically involves the bromination of isoquinoline derivatives. One common method includes the use of palladium-catalyzed reactions . For instance, 2-alkynyl benzyl azides can undergo an electrocyclic reaction catalyzed by palladium to selectively afford 4-bromoisoquinoline . The reaction conditions often involve the use of PdBr2, CuBr2, and LiBr in a solvent like acetonitrile (MeCN) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-(4-Bromoisoquinolin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other functional groups using reagents like .

    Oxidation and Reduction Reactions: The ethanone group can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as , to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases, and solvents like DMF or THF. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Bromoisoquinolin-1-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromoisoquinolin-1-yl)ethanone involves its interaction with molecular targets through its functional groups. The bromo group can participate in halogen bonding , while the ethanone group can form hydrogen bonds or coordinate with metal ions . These interactions can influence various molecular pathways, making the compound useful in different applications .

Comparison with Similar Compounds

1-(4-Bromoisoquinolin-1-yl)ethanone can be compared with other isoquinoline derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

CAS No.

1260807-89-3

Molecular Formula

C11H8BrNO

Molecular Weight

250.09 g/mol

IUPAC Name

1-(4-bromoisoquinolin-1-yl)ethanone

InChI

InChI=1S/C11H8BrNO/c1-7(14)11-9-5-3-2-4-8(9)10(12)6-13-11/h2-6H,1H3

InChI Key

IMNYRJVIRXRASY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=C(C2=CC=CC=C21)Br

Origin of Product

United States

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